molecular formula C5H14NO3P B1142208 (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate CAS No. 125078-15-1

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate

Cat. No.: B1142208
CAS No.: 125078-15-1
M. Wt: 167.14
InChI Key:
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Description

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate is a chemical compound with the molecular formula C5H14NO3P It is characterized by the presence of an amino group, a phosphonic acid group, and a highly branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with phosphorus trichloride, followed by hydrolysis to yield the phosphonic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane and the careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized derivatives with different chemical properties.

Scientific Research Applications

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and other bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The amino and phosphonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate include:

  • (1-Amino-2-methylpropyl)phosphonic acid
  • (1-Amino-2,2-dimethylpropyl)phosphonic acid
  • (1-Amino-2,2-dimethylpropyl)phosphonic acid anhydrous

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the highly branched alkyl chain and the presence of both amino and phosphonic acid groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(1-amino-2,2-dimethylpropyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P.H2O/c1-5(2,3)4(6)10(7,8)9;/h4H,6H2,1-3H3,(H2,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMGFLMZZHALMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(N)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693834
Record name (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125078-15-1
Record name (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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